

# Application Note: Laboratory Synthesis of 4-Bromo-2-nitroaniline

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## Compound of Interest

Compound Name: 4-Bromo-2-nitroaniline

Cat. No.: B116644

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## Abstract

**4-Bromo-2-nitroaniline** is a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its molecular structure, featuring electron-donating and electron-withdrawing groups, makes it a versatile building block in organic chemistry. This document provides detailed protocols for two common laboratory-scale synthesis methods: the direct oxidative bromination of 2-nitroaniline and a multi-step synthesis starting from aniline for controlled regioselectivity. Safety precautions, reagent data, and expected outcomes are presented to guide researchers.

## Physicochemical and Safety Data

**4-Bromo-2-nitroaniline** is a yellow solid at room temperature.[1] Key properties and safety information are summarized below.

Table 1: Physicochemical Properties of **4-Bromo-2-nitroaniline**

Property	Value	Reference
CAS Number	875-51-4	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	217.02 g/mol	[1][2]
Appearance	Yellow Solid	[1]
Melting Point	110-113 °C	[1][3]
Boiling Point	308.7 °C at 760 mmHg	[1]
Density	1.812 g/cm <sup>3</sup>	[1]

Table 2: Hazard and Safety Information

Identifier	Description
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes	P261, P264, P280, P301+P312, P302+P352, P305+P351+P338
Personal Protective Equipment (PPE)	N95 dust mask, chemical safety goggles, face shield, protective gloves

Source: Sigma-Aldrich[3]. Researchers must consult the full Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

## Experimental Protocols

Two distinct methods for the synthesis of **4-Bromo-2-nitroaniline** are presented below.

## Protocol 1: Direct Oxidative Bromination of 2-Nitroaniline

This method utilizes an in-situ generation of the brominating agent from potassium bromide, providing an efficient and more environmentally conscious alternative to using elemental bromine.<sup>[1]</sup>

Table 3: Reagents for Direct Bromination

Reagent	Molar Mass ( g/mol )	Quantity	Moles (mol)
2-Nitroaniline	138.12	88.0 g	0.481
Potassium Bromide (15% aq. sol.)	119.00	273.5 g	0.520 (of KBr)
Sulfuric Acid (98%)	98.08	48.5 g	0.485
Sodium Chlorate (30% aq. sol.)	106.44	54.0 g	0.152 (of NaClO <sub>3</sub> )

### Methodology:

- **Reaction Setup:** In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 273.5 g of a 15% aqueous potassium bromide solution.
- **Acidification:** While stirring, slowly add 48.5 g of 98% sulfuric acid to the flask. Maintain stirring for 30 minutes.
- **Addition of Starting Material:** Add 88.0 g of 2-nitroaniline to the mixture. Heat the flask to 35°C.<sup>[1]</sup>
- **Oxidative Bromination:** Slowly add 54.0 g of a 30% sodium chlorate solution dropwise via the dropping funnel. After the addition is complete, maintain the reaction temperature at 35°C for 30 minutes.<sup>[1]</sup>

- Reaction Completion: Increase the temperature to 75°C and hold for 2 hours to ensure the reaction goes to completion.[\[1\]](#)
- Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water until the pH of the filtrate is between 5 and 8.
- Drying: Dry the pale yellow solid product to obtain **4-Bromo-2-nitroaniline**.

## Protocol 2: Multi-Step Synthesis from Aniline

This classic four-step synthesis is often used in teaching laboratories and provides excellent control over regiochemistry by using a protecting group strategy.[\[4\]](#)

### Step 1: Acetylation of Aniline to Acetanilide

- In a 25 mL Erlenmeyer flask, dissolve 465 mg (5 mmol) of aniline in 12 mL of water and 0.5 mL of concentrated hydrochloric acid.
- Add 1.0 mL of acetic anhydride, swirl, and immediately add a solution of 750 mg of sodium acetate trihydrate in 2 mL of water.
- Cool the flask in an ice bath and stir as the acetanilide crystallizes.
- Collect the solid by filtration, wash with a small amount of ice water, and air dry. This product is typically pure enough for the next step.[\[4\]](#)

### Step 2: Bromination of Acetanilide to p-Bromoacetanilide

- Dissolve the dried acetanilide in 4 mL of glacial acetic acid in a 25 mL Erlenmeyer flask.
- Add 1.6 g of pyridinium bromide perbromide.
- Heat the mixture in a 60°C water bath for 10 minutes.

- Add 15 mL of water followed by 2 mL of saturated sodium bisulfite solution to quench any remaining bromine (the orange color should disappear).
- Cool the mixture in an ice bath for 5 minutes to precipitate the product.
- Collect the p-bromoacetanilide by filtration and wash with water.[4]

### Step 3: Nitration of p-Bromoacetanilide

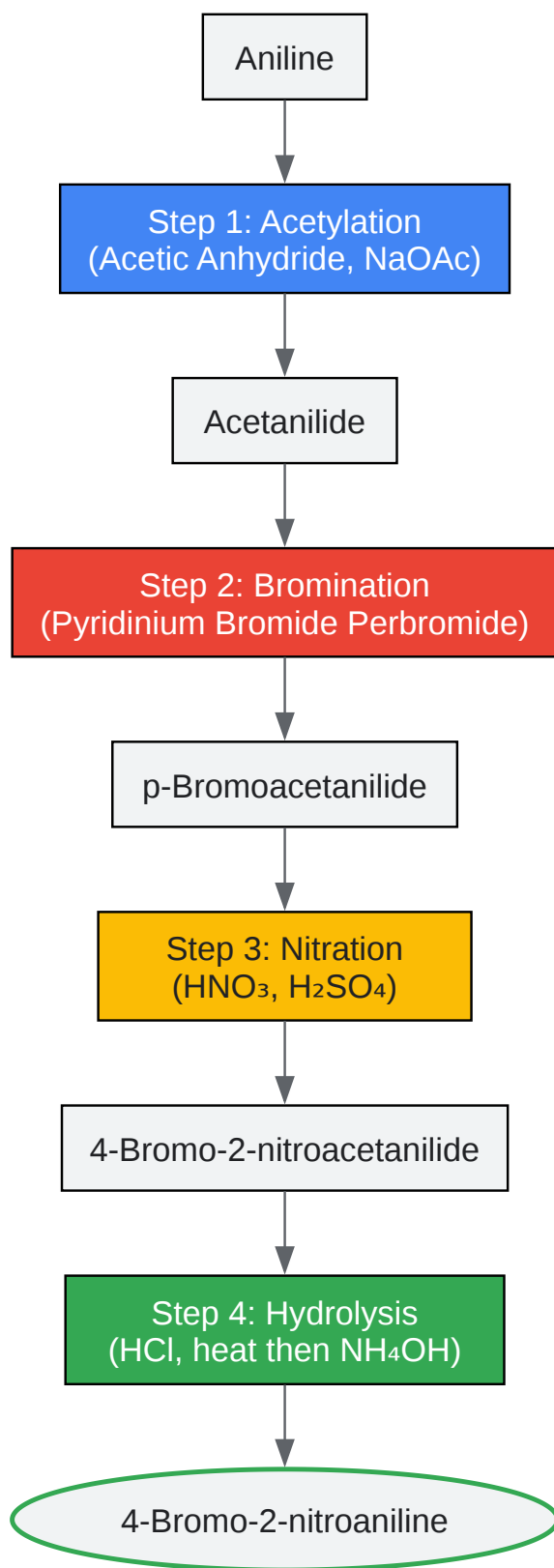
- In a 25 x 150 mm test tube, dissolve the moist p-bromoacetanilide from the previous step in 6 mL of concentrated sulfuric acid, with gentle heating if necessary.
- Cool the solution in an ice bath.
- Separately, prepare a nitrating mixture by combining 12 drops of concentrated nitric acid and 20 drops of concentrated sulfuric acid, and cool this mixture in the ice bath.
- Add the nitrating mixture to the bromoacetanilide solution dropwise (1 drop every 10 seconds) while stirring and maintaining the cold temperature.
- After addition is complete, allow the mixture to stand at room temperature for 10 minutes.
- Pour the reaction mixture onto 30 g of crushed ice.
- Collect the precipitated 4-bromo-2-nitroacetanilide by filtration and wash with water.[4]

### Step 4: Hydrolysis to **4-Bromo-2-nitroaniline**

- Place the moist 4-bromo-2-nitroacetanilide into a 20 x 150 mm test tube with 2.0 mL of water and 3.0 mL of concentrated hydrochloric acid.
- Add boiling chips and gently reflux the mixture for 10 minutes.
- Pour the hot reaction mixture into a beaker containing 30 mL of ice water and 5 mL of concentrated ammonium hydroxide to neutralize the acid and precipitate the final product.
- Collect the **4-bromo-2-nitroaniline** by filtration, wash with water, and dry.[4]

## Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the multi-step synthesis protocol starting from aniline.



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Caption: Multi-step synthesis workflow for **4-Bromo-2-nitroaniline** from aniline.

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